5-(furan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[4-(aminosulfonyl)benzyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide is an organic compound belonging to the class of phenylpyrazoles This compound is characterized by a pyrazole ring bound to a phenyl group, with additional functional groups including an aminosulfonyl group, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of furan is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the aminosulfonyl group: This step involves the reaction of the pyrazole-furan intermediate with a sulfonamide derivative under basic conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of N-[4-(aminosulfonyl)benzyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)benzyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(aminosulfonyl)benzyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)benzyl]-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
- 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide
Uniqueness
N-[4-(aminosulfonyl)benzyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N4O4S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14N4O4S/c16-24(21,22)11-5-3-10(4-6-11)9-17-15(20)13-8-12(18-19-13)14-2-1-7-23-14/h1-8H,9H2,(H,17,20)(H,18,19)(H2,16,21,22) |
InChI Key |
DWEUNRRLIOBZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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